molecular formula C9H9ClO2 B1605286 6-Chloro-2,3-dimethylbenzoic acid CAS No. 5613-24-1

6-Chloro-2,3-dimethylbenzoic acid

Cat. No.: B1605286
CAS No.: 5613-24-1
M. Wt: 184.62 g/mol
InChI Key: UFNGKBNVEUVMPQ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9ClO2 . It is a derivative of 2,3-dimethylbenzoic acid . The molecular weight of this compound is 184.62 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methyl groups and a carboxylic acid group attached to it . Additionally, there is a chlorine atom attached to the benzene ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is soluble, with a solubility of 0.127 mg/ml . It has a lipophilicity Log Po/w (SILICOS-IT) of 2.78 .

Scientific Research Applications

Antimicrobial and Anticancer Activity

6-Chloro-2,3-dimethylbenzoic acid, closely related to 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, has shown promising results in antimicrobial and anticancer activities. A study found that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid exhibited significant antimicrobial activity, particularly against bacteria and fungi, including Vibrio cholera. It also demonstrated anticancer properties, suppressing cancer cell growth in a dose- and time-dependent manner and indicating potential as an immunomodulatory agent (Aravind et al., 2014).

Chemical Structure Characterization

The chemical structure of 2,3-dimethylbenzoic acid has been studied through techniques such as single-crystal X-ray diffraction and ab initio calculation. These studies help understand the steric effects and structural behavior of similar compounds like this compound in different environments (Císařová et al., 2000).

Synthesis and Characterization

Efforts in synthesizing related compounds, such as 2-Amino-4,5-Dimethylbenzoic acid, provide insights into the methodologies that can potentially be applied to this compound. These methods include condensation, cyclization, and oxidation, essential for synthesizing and characterizing such complex organic compounds (Lin, 2013).

Ionization and Conductance Studies

Studies on the ionization and conductance properties of dimethylbenzoic acids, like this compound, offer valuable information on their chemical behavior. Understanding these properties is crucial for applications in various chemical processes and formulations (Strong et al., 1981).

Application in Anti-HIV Activity

Research has also explored the potential of chloro-dimethyl-carbazole derivatives, closely related to this compound, for their anti-HIV activity. These studies contribute to the broader understanding of how similar compounds could be used in developing new drugs for chronic infections (Saturnino et al., 2018).

Safety and Hazards

6-Chloro-2,3-dimethylbenzoic acid is classified as a potentially hazardous substance . It can cause skin irritation and serious eye damage . It is also harmful if inhaled and can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection when handling this compound .

Properties

IUPAC Name

6-chloro-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNGKBNVEUVMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325289
Record name 6-chloro-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-24-1
Record name NSC409570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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